In-Depth Technical Guide: 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid (CAS 30044-91-8) in Advanced Organic Synthesis
In-Depth Technical Guide: 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid (CAS 30044-91-8) in Advanced Organic Synthesis
Executive Summary
3-(4-Ethoxy-3-methoxyphenyl)propanoic acid (CAS 30044-91-8)[1] is a highly versatile hydrocinnamic acid derivative. Characterized by its specific 4-ethoxy and 3-methoxy substitution pattern, this compound serves as a critical intermediate in the synthesis of complex polycyclic pharmacophores. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, mechanistically grounded guide on its chemical properties, synthesis, and downstream applications—most notably its cyclization to 6-ethoxy-5-methoxy-1-indanone.
Physicochemical Profiling & Quantitative Data
Understanding the physicochemical properties of CAS 30044-91-8 is the first step in designing efficient reaction conditions and downstream purifications. The table below summarizes the core metrics required for stoichiometric calculations and solvent selection[1],.
| Property | Value | Causality / Relevance in Synthesis |
| Molecular Formula | C₁₂H₁₆O₄ | Defines stoichiometry for downstream transformations. |
| Molecular Weight | 224.25 g/mol | Essential for precise molar equivalent calculations. |
| LogP (Predicted) | 1.07 | Indicates moderate lipophilicity. Ensures the compound partitions cleanly into organic solvents (e.g., ethyl acetate) during aqueous workups, preventing emulsion formation. |
| H-Bond Donors | 1 | The carboxylic acid moiety is available for salt formation, esterification, or activation into an acyl halide. |
| H-Bond Acceptors | 4 | Ether and carbonyl oxygens act as critical interaction points for receptor binding modeling in drug discovery. |
| SMILES | O(CC)c1c(cc(cc1)CCC(=O)O)OC | Unambiguous structural identifier for computational chemistry and retrosynthetic software. |
Mechanistic Synthesis Workflow
The de novo synthesis of 3-(4-ethoxy-3-methoxyphenyl)propanoic acid typically proceeds via a highly efficient, three-step linear sequence starting from the widely available precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde).
Causality of Experimental Choices
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Alkylation (Ethylation): Vanillin is reacted with ethyl bromide. Why K₂CO₃ in DMF? Potassium carbonate is specifically chosen over stronger bases like NaOH to prevent Cannizzaro-type disproportionation of the aldehyde. DMF, a polar aprotic solvent, accelerates the Sₙ2 displacement by leaving the nucleophilic phenoxide unencumbered by hydrogen bonding.
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Knoevenagel Condensation: The resulting 4-ethoxy-3-methoxybenzaldehyde is condensed with malonic acid. Why Piperidine? Piperidine acts as a nucleophilic organocatalyst. It forms a highly electrophilic iminium ion intermediate with the aldehyde, significantly lowering the activation energy for nucleophilic attack by the enolized malonic acid. Subsequent decarboxylation yields the trans-acrylic acid derivative.
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Catalytic Hydrogenation: The olefinic bond is reduced to yield the title compound. Why Pd/C? Palladium on carbon is highly chemoselective for the alkene under mild hydrogen pressure. It leaves the aromatic ring completely intact. Furthermore, while benzyl ethers are notoriously susceptible to hydrogenolysis under these conditions, the methyl and ethyl ethers present in this molecule are completely stable.
Chemical synthesis pathway from Vanillin to 6-Ethoxy-5-methoxy-1-indanone.
Downstream Application: Indanone Pharmacophores
A primary application of CAS 30044-91-8 in medicinal chemistry is its conversion into 6-ethoxy-5-methoxy-1-indanone (CAS 129222-09-9)[2]. Indanones are privileged scaffolds, frequently utilized in the development of acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases and selective PDE4 inhibitors for inflammatory conditions.
The cyclization is achieved via an intramolecular Friedel-Crafts acylation. The propanoic acid is first activated to an acyl chloride. Upon the addition of a Lewis acid (AlCl₃), a highly reactive acylium ion is generated. The electron-donating ethoxy and methoxy groups activate the aromatic ring, directing the electrophilic attack cleanly to the position ortho to the ethoxy group, closing the 5-membered indanone ring.
Self-Validating Experimental Protocols
In advanced process chemistry, protocols must be designed as self-validating systems —incorporating in-line quality control checks to prevent the propagation of errors. Below are the detailed methodologies for the final synthesis and downstream cyclization of the title compound.
Protocol 1: Catalytic Hydrogenation to Yield CAS 30044-91-8
Self-validating workflow for the catalytic hydrogenation step.
Step-by-Step Methodology:
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Substrate Preparation: Dissolve 10.0 g of 3-(4-ethoxy-3-methoxyphenyl)acrylic acid in 100 mL of absolute ethanol in a high-pressure Parr reactor.
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Validation Check: The solution must be completely clear. Residual solids indicate incomplete dissolution, which will trap unreacted starting material and depress the final yield.
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Catalyst Loading: Purge the vessel with N₂ gas for 5 minutes. Carefully add 1.0 g of 10% Pd/C.
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Causality: N₂ purging displaces oxygen, preventing the highly pyrophoric Pd/C from igniting the ethanol vapors upon introduction.
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Hydrogenation: Replace the N₂ atmosphere with H₂ gas. Pressurize the reactor to 40 psi and stir vigorously at room temperature for 4-6 hours.
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In-Line Monitoring (The Self-Validation Step): Withdraw a 0.5 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via ¹H-NMR.
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Validation Check: The reaction is only deemed complete when the vinylic doublet signals (δ ~6.3 and 7.6 ppm, J = 16 Hz) completely disappear, replaced by two characteristic methylene triplets (δ ~2.6 and 2.9 ppm). If vinylic peaks persist, the catalyst has likely been poisoned; filter the mixture and resubmit with fresh Pd/C.
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Workup: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with 20 mL of hot ethanol. Concentrate the filtrate in vacuo to yield 3-(4-ethoxy-3-methoxyphenyl)propanoic acid as a white crystalline solid.
Protocol 2: Intramolecular Cyclization to 6-Ethoxy-5-methoxy-1-indanone
Step-by-Step Methodology:
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Acyl Chloride Formation: Suspend 5.0 g of 3-(4-ethoxy-3-methoxyphenyl)propanoic acid in 50 mL of anhydrous dichloromethane (DCM). Add 1.2 equivalents of thionyl chloride (SOCl₂) and a catalytic drop of DMF. Stir at room temperature until gas evolution (SO₂ and HCl) ceases.
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Validation Check: The opaque suspension will transition into a transparent, pale-yellow solution once the acyl chloride is fully formed.
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Friedel-Crafts Acylation: Cool the solution to 0°C using an ice bath. Portion-wise, add 1.5 equivalents of anhydrous AlCl₃. The solution will immediately darken to a deep red/brown. Stir for 2 hours, allowing the mixture to gradually warm to room temperature.
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Quenching & Extraction: Carefully pour the reaction mixture over 100 g of crushed ice containing 10 mL of 1M HCl to aggressively break the aluminum complex. Extract the aqueous layer with DCM (3 x 50 mL).
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Purification: Wash the combined organic layers with saturated NaHCO₃ to remove any unreacted acid, dry over anhydrous MgSO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient) to isolate the indanone.
References
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Lookchem. "30044-91-8: Specification". Lookchem Chemical Database. 1
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Sigma-Aldrich. "3-(4-Ethoxy-3-methoxyphenyl)propanoic acid AldrichCPR 30044-91-8". MilliporeSigma.
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PubChem. "6-Ethoxy-5-methoxy-2,3-dihydroinden-1-one | C12H14O3 | CID 11106523". National Center for Biotechnology Information. 2
